Aluminum zirconium pentachlorohydrex Gly

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiperspirant Efficacy

Numerous studies have investigated the effectiveness of AZG in reducing sweat production. These studies demonstrate AZG's ability to form a gel within the sweat duct, which physically blocks sweat from reaching the skin's surface [].

Impact on Microbiome

Recent research has explored the potential effects of AZG on the armpit microbiome, the community of microorganisms living in that area. Some studies suggest that AZG may alter the composition of the armpit microbiome, although the long-term implications of this are unclear and require further investigation [].

Safety Concerns

Although generally considered safe for topical use, some studies have raised concerns about potential aluminum absorption and its link to health issues like Alzheimer's disease or breast cancer. However, the evidence for such connections is weak, and further research is needed to determine if there is a cause-and-effect relationship [].

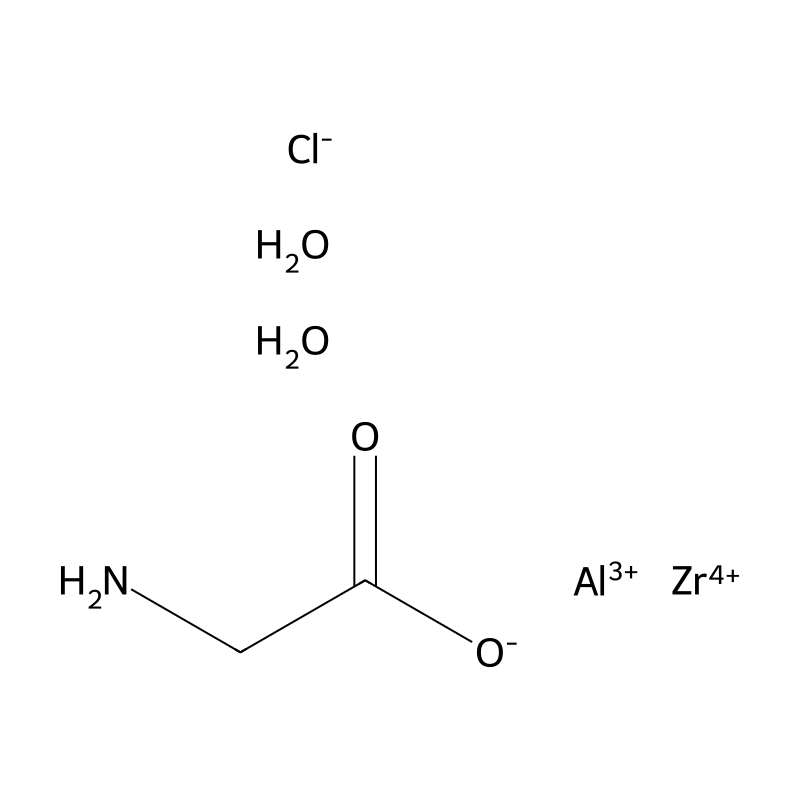

Aluminum zirconium pentachlorohydrex gly is a coordination complex formed from aluminum zirconium pentachlorohydrate and glycine, an amino acid. This compound is primarily utilized in personal care products, particularly antiperspirants, due to its ability to reduce perspiration and mask body odor. It functions by forming a gel-like plug in the sweat glands, thereby inhibiting the secretion of sweat at the application site . The unique structure of aluminum zirconium pentachlorohydrex gly allows it to interact with skin proteins and produce a tightening sensation, which contributes to its effectiveness as an antiperspirant .

The chemical behavior of aluminum zirconium pentachlorohydrex gly involves the coordination of aluminum and zirconium ions with glycine molecules. In this complex, some water molecules typically associated with the metal ions are replaced by glycine. This substitution alters the solubility and reactivity of the compound, enhancing its application in cosmetic formulations . The general reaction can be summarized as follows:

where represents the number of water molecules originally coordinated to the metal, and represents those displaced by glycine.

Aluminum zirconium pentachlorohydrex gly exhibits low biological activity concerning systemic absorption when applied topically. Studies indicate that its percutaneous penetration is minimal (approximately 0.00052%), suggesting that it does not significantly contribute to systemic aluminum levels in the body . The compound is generally recognized as safe for use in over-the-counter antiperspirants, with regulatory bodies like the Food and Drug Administration confirming its safety profile .

The synthesis of aluminum zirconium pentachlorohydrex gly typically involves the reaction of aluminum zirconium pentachlorohydrate with glycine under controlled conditions. The process may include:

- Preparation of Aluminum Zirconium Pentachlorohydrate: This is achieved through hydrolysis reactions involving aluminum chloride and zirconium chloride.

- Reaction with Glycine: The prepared aluminum zirconium salt is then mixed with glycine in an aqueous medium, allowing for the formation of the coordination complex.

- Purification: The resultant product is purified through filtration and drying processes to yield a fine white powder suitable for cosmetic applications .

Aluminum zirconium pentachlorohydrex gly is predominantly used in personal care products, especially antiperspirants. Its applications include:

- Antiperspirants: Reduces sweat production effectively.

- Deodorants: Masks or neutralizes body odor.

- Skin Tightening Agents: Provides a temporary tightening effect on the skin upon application .

Aluminum zirconium pentachlorohydrex gly belongs to a class of compounds known as aluminum zirconium chlorohydrates, which vary by their chlorine content. Here are similar compounds along with their unique characteristics:

| Compound Name | Chlorine Atoms | Effectiveness Level | Unique Characteristics |

|---|---|---|---|

| Aluminum Chlorohydrate | 1 | Low | Basic antiperspirant; less effective than others |

| Aluminum Zirconium Trichlorohydrex Gly | 3 | Moderate | Most commonly used; provides decent protection |

| Aluminum Zirconium Tetrachlorohydrex Gly | 4 | Good | Better protection than trichlorohydrex |

| Aluminum Zirconium Pentachlorohydrex Gly | 5 | Intermediate | Balances effectiveness between tetrachlorohydrex and octachlorohydrex |

| Aluminum Zirconium Octachlorohydrex Gly | 8 | High | Best suited for heavy perspiration |

Aluminum zirconium pentachlorohydrex gly stands out due to its intermediate effectiveness, making it suitable for users who find other formulations either too weak or excessively strong for their needs .

Aluminum zirconium pentachlorohydrex gly is a complex coordination compound with a molecular formula of C₂H₈AlClNO₄Zr+5 [1] . This formula represents the basic unit of the complex, which includes aluminum and zirconium metal centers coordinated with glycine, chloride, and hydroxide groups [3]. The molecular weight of aluminum zirconium pentachlorohydrex gly is approximately 263.745 g/mol [4] [5].

The molecular structure can be represented by the IUPAC name aluminum;2-aminoacetic acid;zirconium(4+);chloride;hydroxide;hydrate, which reflects its complex composition as a metal coordination compound [6]. This nomenclature indicates the presence of aluminum ions, zirconium ions in the +4 oxidation state, chloride ions, hydroxide groups, and glycine molecules (2-aminoacetic acid) in a hydrated form [7].

| Property | Value |

|---|---|

| Molecular Formula | C₂H₈AlClNO₄Zr+5 |

| Molecular Weight | 263.745 g/mol |

Structural Configuration of Aluminum-Zirconium-Glycine Complex

The structural configuration of aluminum zirconium pentachlorohydrex gly involves a complex arrangement where aluminum and zirconium metal centers are coordinated with various ligands [8]. This compound is a coordination complex of aluminum zirconium pentachlorohydrate and glycine, in which some of the water molecules normally coordinated to the metal centers have been displaced by glycine molecules [9].

The structure consists of a mixture of monomeric and polymeric Zr⁴⁺ and Al³⁺ complexes with hydroxide, chloride, and glycine [10]. In this configuration, glycine acts as a stabilizing ligand, forming coordination bonds with both aluminum and zirconium metal centers [11]. The "pentachloro" designation indicates the presence of five chlorine atoms in the complex, which contributes to its specific properties [12].

The structural configuration can be described as a polymeric network where aluminum and zirconium centers are linked via hydroxyl bridges and coordinated glycine molecules [13]. This creates a three-dimensional structure with multiple coordination sites and complex bonding arrangements [14].

Coordination Chemistry of Metal Centers

The coordination chemistry of aluminum zirconium pentachlorohydrex gly is characterized by the presence of two different metal centers: aluminum (Al³⁺) and zirconium (Zr⁴⁺) [15]. These metal ions exhibit different coordination preferences and play distinct roles in the overall structure of the complex [16].

Aluminum typically adopts octahedral coordination geometry, coordinating with six ligands . In this complex, aluminum ions coordinate with hydroxide groups, chloride ions, and glycine molecules [18]. The Al³⁺ ions can form polynuclear species, including Al₁₃-mer and Al₃₀-mer structures, which contribute to the complex's polymeric nature [19].

Zirconium, with its higher charge density as Zr⁴⁺, also tends to adopt octahedral coordination geometry [20]. Zirconium ions coordinate with hydroxide groups, chloride ions, and glycine molecules, similar to aluminum [21]. The Zr-OH stretching vibration can be observed at around 650 cm⁻¹ in infrared spectroscopy, while Zr-O-Zr stretching is associated with a signal at approximately 470 cm⁻¹ [22].

The coordination chemistry of these metal centers is influenced by pH conditions [23]. At lower pH values, there is greater involvement of Zr⁴⁺ in the complex formation, as indicated by a smaller Al/Zr ratio in acidic conditions [24]. This suggests that the coordination environment of the metal centers can change depending on the pH of the system [25].

Metal-to-Chloride Atomic Ratios

The metal-to-chloride atomic ratio is a critical parameter that defines the specific type of aluminum zirconium chlorohydrex complex. For aluminum zirconium pentachlorohydrex gly, the (aluminum plus zirconium)-to-chloride atomic ratio typically falls between 2.1:1 and 1.51:1 [10] [11].

The specific metal-to-chloride ratio for aluminum zirconium pentachlorohydrex gly is approximately 1.05:1, which distinguishes it from other related compounds such as the trichlorohydrex (1.65:1), tetrachlorohydrex (1.19:1), and octachlorohydrex (1.03:1) variants [3].

| Salt Type | Metal/Cl (mole ratio) |

|---|---|

| Aluminum Zirconium Trichlorohydrex Gly | 1.65 |

| Aluminum Zirconium Tetrachlorohydrex Gly | 1.19 |

| Aluminum Zirconium Pentachlorohydrex Gly | ~1.05 |

| Aluminum Zirconium Octachlorohydrex Gly | 1.03 |

This ratio is calculated using the formula: [(Al/26.98) + (Zr/92.97)]/(Cl/35.453), where Al, Zr, and Cl are the percentages of aluminum, zirconium, and chloride found in the compound, respectively [10]. The atomic weights used in this calculation are 26.98 for aluminum, 92.97 for zirconium (corrected for 2% hafnium content), and 35.453 for chlorine [10].

The metal-to-chloride ratio influences the chemical properties and behavior of the complex, including its stability and reactivity [26]. As the chloride content increases in the series from tri- to penta- to octa-chlorohydrex variants, the metal-to-chloride ratio decreases, reflecting the higher proportion of chloride ions in the structure [3].

Aluminum-to-Zirconium Atomic Ratios

The aluminum-to-zirconium atomic ratio is another defining characteristic of aluminum zirconium pentachlorohydrex gly [27]. For this compound, the Al/Zr atomic ratio is approximately 2.7:1, which falls within the broader range of 2.0:1 to 5.99:1 that encompasses various aluminum zirconium chlorohydrex complexes [3] [10].

This ratio is calculated by dividing the percentage of aluminum by the percentage of zirconium and multiplying by the ratio of their atomic weights (92.97/26.98) [10]. The resulting value provides insight into the relative proportions of the two metal centers in the complex [28].

| Salt Type | Al/Zr (mole ratio) |

|---|---|

| Aluminum Zirconium Trichlorohydrex Gly | 5.67 |

| Aluminum Zirconium Tetrachlorohydrex Gly | 3.61 |

| Aluminum Zirconium Pentachlorohydrex Gly | ~2.7 |

| Aluminum Zirconium Octachlorohydrex Gly | 9.33 |

The aluminum-to-zirconium ratio influences the chemical behavior and properties of the complex [29]. As this ratio decreases from trichlorohydrex to pentachlorohydrex variants, the proportion of zirconium in the complex increases, which affects its coordination chemistry and reactivity [3]. Interestingly, the octachlorohydrex variant has a much higher Al/Zr ratio (9.33:1), indicating a significantly different composition compared to the other variants [3].

The Al/Zr ratio can also be affected by pH conditions, with lower pH values leading to greater involvement of zirconium in the complex formation [7]. This suggests that the relative proportions of aluminum and zirconium in the complex can be influenced by environmental conditions [30].

Glycine Coordination Mechanisms

Glycine plays a crucial role in the structure of aluminum zirconium pentachlorohydrex gly by displacing some of the water molecules normally coordinated to the metal centers [9]. The coordination of glycine with the metal centers occurs through specific mechanisms that contribute to the stability and properties of the complex.

Glycine (NH₂CH₂COOH) is an amino acid with both carboxylate and amine functional groups that can coordinate with metal ions. In aluminum zirconium pentachlorohydrex gly, glycine forms coordination bonds with both aluminum and zirconium metal centers, creating a stable complex structure.

The presence of glycine in the complex can be detected through infrared spectroscopy, with a characteristic signal at approximately 1300 cm⁻¹ [7]. This signal indicates that glycine remains bound to the structure even after gel washing, likely through complexation with Al³⁺ and/or Zr⁴⁺ [7].

The coordination of glycine with metal centers is influenced by pH conditions [7]. At lower pH values, metal-glycine complex formation is more favorable, whereas metal-hydroxide interactions may become more favorable at higher pH values [7]. This pH-dependent behavior affects the overall structure and properties of the complex.

The zirconium-to-glycine mole ratio in aluminum zirconium pentachlorohydrex gly is approximately 0.80, which is consistent across the tri-, tetra-, and pentachlorohydrex variants [3]. This suggests a specific stoichiometric relationship between zirconium and glycine in these complexes.

Polymeric Structure Analysis

Aluminum zirconium pentachlorohydrex gly exhibits a complex polymeric structure that contributes to its unique properties. The compound consists of a mixture of monomeric and polymeric Zr⁴⁺ and Al³⁺ complexes with hydroxide, chloride, and glycine [21].

The polymeric nature of the complex arises from the formation of hydroxyl bridges between metal centers, creating a three-dimensional network structure. This polymeric structure can be analyzed using various techniques, including infrared spectroscopy, which reveals characteristic signals associated with metal-oxygen bonds and metal-hydroxide stretching vibrations [7].

The formation of the polymeric structure involves several key steps [7]:

- Acid hydrolysis of aluminum chlorohydrate in the presence of zirconium, forming smaller species through depolymerization

- Base hydrolysis of the acid-hydrolyzed material

- Formation of metal-glycine complexes, particularly at lower pH values

- Development of a polymeric network through metal-hydroxide coordination at higher pH values

The polymeric structure of aluminum zirconium pentachlorohydrex gly can be described as a loosely hydrated complex of basic aluminum zirconium chloride [12]. This structure encompasses specific ranges of aluminum-to-zirconium and metal-to-chloride atomic ratios that define its composition and properties [10].

Elemental mapping studies have shown a uniform distribution of aluminum and zirconium in the complex, without any visible microphase separation [7]. This indicates favorable coassembly of Al³⁺ and Zr⁴⁺ in the polymeric structure [7].

The composition data for aluminum zirconium pentachlorohydrex gly reveals the relative proportions of its components, which contribute to its polymeric structure [3]:

| Component | Approximate Weight Percentage |

|---|---|

| Aluminum (Al) | ~12.0% |

| Zirconium (Zr) | ~15.0% |

| Chloride (Cl) | ~22.0% |

| Glycine | ~13.0% |

Aluminum zirconium pentachlorohydrex gly exists predominantly as a solid crystalline powder under standard conditions [2]. The compound typically appears as a white to off-white crystalline powder with a characteristic slight, astringent odor [2] [3]. In its commercial form, the material demonstrates high purity levels ranging from 85-95% with specific particle size distributions, typically requiring 100% passage through 200 mesh screens [4]. The physical state can vary depending on the solvent system used during preparation, with formulations available as both solid powders and liquid solutions [5] [6].

The compound exhibits amorphous characteristics in its xerogel form, as confirmed by X-ray diffraction studies [7]. This amorphous nature is attributed to the complex polymeric network structure formed through the coordination of aluminum and zirconium ions with glycine, chloride, and hydroxide ligands [8]. The material demonstrates excellent stability in its solid state when stored under appropriate conditions, maintaining its physical properties over extended periods [4].

Solubility Characteristics

Aluminum zirconium pentachlorohydrex gly demonstrates excellent solubility in water and other polar solvents [5]. The compound is readily soluble in water, forming clear to slightly turbid solutions depending on concentration [6]. According to United States Pharmacopeia specifications, the compound may be dissolved in water, propylene glycol, or dipropylene glycol as primary solvents [5] [6].

The solubility characteristics are particularly important for commercial applications, with the compound showing a 1:1:1 dissolution ratio in 50% ethanol solutions [4]. In aqueous solutions, the compound typically achieves light transmittance values of 90% minimum when prepared as 15% weight/weight solutions [4]. The solubility is enhanced by the presence of glycine, which acts as a coordinating ligand and helps maintain the complex in solution [9].

The compound's solubility behavior is pH-dependent, with optimal dissolution occurring in the natural pH range of 3.0-5.0 [4]. At higher pH values, the compound tends to undergo hydrolysis reactions that can affect its solubility characteristics and lead to gel formation [7].

Stability Parameters

The stability of aluminum zirconium pentachlorohydrex gly is governed by several critical parameters, with glycine content playing a fundamental role in maintaining structural integrity [9]. Research has demonstrated that the compound requires specific glycine-to-zirconium weight ratios for optimal stability, with ratios of 1:2 to 1:3 being most effective in preventing zirconium polymerization [9].

Storage conditions significantly impact stability, with the compound requiring dry conditions above freezing temperatures but below 60°C [3]. The material should be preserved in well-closed containers to prevent moisture absorption and subsequent hydrolysis reactions [6]. Under proper storage conditions, the compound maintains its effectiveness for 2-3 years [2].

Aqueous solutions of aluminum zirconium pentachlorohydrex gly exhibit time-dependent stability characteristics. Without proper stabilization, zirconium species undergo polymerization over time, leading to reduced efficacy [9]. The addition of excess glycine effectively prevents this polymerization by complexing with zirconium ions and maintaining smaller, more active species [9].

Rheological Properties

The rheological behavior of aluminum zirconium pentachlorohydrex gly demonstrates distinct pH-dependent characteristics that are crucial for understanding its functional properties [7]. Below pH 4.5, the compound maintains low viscosity with no significant gel formation, attributed to metal-glycine complexation dominating the system [8].

A critical transition occurs in the pH range of 4.5-5.5, where the compound exhibits a sharp increase in viscosity and begins gel formation. This behavior is particularly pronounced for tetrachlorohydrex variants, which show slow gel formation at pH 4.77 due to the formation of complexes with small metal species and subsequent cluster formation [8].

Above pH 6.0, all aluminum zirconium systems demonstrate very high viscosity approaching 10⁵ Pa·s and strong gel formation [8]. This dramatic rheological change is associated with the dominance of polynuclear hydroxyaluminum species and the formation of three-dimensional network structures. The gel formation process involves the coassembly of small and moderately large aluminum species, avoiding crystalline precipitation while creating amorphous superstructures [8].

pH-Dependent Behavior

The pH-dependent behavior of aluminum zirconium pentachlorohydrex gly is characterized by distinct chemical and physical transitions that directly impact its performance characteristics [7]. In its natural state, the compound maintains a pH range of 3.0-5.0 in 15% aqueous solutions, providing optimal stability and controlled viscosity properties [4].

The compound undergoes a fundamental mechanistic transition from metal-glycine complexation at low pH to metal-hydroxide coordination at higher pH values [8]. This transition is evidenced by the retention of glycine in xerogel structures being highest at lower pH values, indicating preferential metal-amino acid binding under acidic conditions [8].

At pH values above 6.0, the system transforms dramatically, with aluminum tridecamer formation occurring when the [OH]/[Al] ratio exceeds 2.0 [8]. This transformation is accompanied by rapid pH increases as added hydroxide ions become free in solution rather than being bound to metal centers [8]. The pH-dependent behavior is critical for understanding the compound's mechanism of action and optimizing its performance in various applications.

Hydrolysis Reactions

Aluminum zirconium pentachlorohydrex gly undergoes complex hydrolysis reactions that are fundamental to its functional properties [7]. The primary hydrolysis products include aluminum and zirconium hydroxides along with chloride ions, forming the basis for the compound's antiperspirant mechanism [8].

The hydrolysis process involves the formation of specific aluminum species, particularly the aluminum tridecamer [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺, which forms when the [OH]/[Al] ratio exceeds 2.0 [8]. Simultaneously, zirconium species undergo hydrolysis to form tetranuclear complexes [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ .

The hydrolysis mechanism follows a deprotonation-dehydration pathway, with the process being influenced by the presence of glycine as a coordinating ligand [8]. Glycine coordination occurs through displacement of water molecules in the metal coordination sphere, providing stabilization against unwanted polymerization reactions . The hydrolysis rate and extent are pH-dependent, with optimal conditions occurring in the natural pH range of the compound.

Polymerization Tendencies

The polymerization behavior of aluminum zirconium pentachlorohydrex gly represents a critical aspect of its chemical stability and functional performance [9]. Zirconium species exhibit a strong tendency toward polymerization in aqueous solutions over time, leading to the formation of higher molecular weight species that reduce the compound's effectiveness [9].

The polymerization process involves the gradual transformation of small zirconium species into larger polymeric complexes, as evidenced by gel permeation chromatography studies showing changes in molecular weight distribution over time [9]. This polymerization tendency is particularly problematic in commercial applications where long-term stability is required.

Prevention of unwanted polymerization is achieved through the strategic use of excess glycine, which maintains zirconium species in their smaller, more active forms [9]. The optimal glycine-to-zirconium weight ratios of 1:2 to 1:3 effectively stabilize the system against polymerization while maintaining the desired functional properties [9]. This stabilization mechanism operates through the formation of stable metal-glycine complexes that prevent the intermolecular interactions responsible for polymerization.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

T27D6T99LH

P9D3YP29MY

94703016SM